2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid
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Overview
Description
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an acetamido group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. Another approach includes the Baeyer–Villiger oxidation of ketones to form carboxylic acid esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of ketones to carboxylic acid esters via Baeyer–Villiger oxidation.
Substitution: Reactions involving the replacement of functional groups on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for Baeyer–Villiger oxidation and bases for the Fiesselmann synthesis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-5-acetylfuran: Another heterocyclic compound with similar functional groups.
Thiophene-3-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO3S |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
2-acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3S/c1-3(13)12-6-4(7(14)15)2-5(16-6)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15) |
InChI Key |
UBWRQUMVKRKSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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